N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide
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Overview
Description
N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide is an organic compound that features a furan ring substituted with a formyl group and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the formyl group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide and phosphorus oxychloride.
Attachment of the methanesulfonamide group: The methanesulfonamide group can be introduced through sulfonamide formation reactions, typically involving the reaction of an amine with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-Ethyl-N-(5-carboxy-furan-2-ylmethyl)-methanesulfonamide.
Reduction: N-Ethyl-N-(5-hydroxymethyl-furan-2-ylmethyl)-methanesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes involving sulfonamide-containing molecules.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex chemical entities used in various industrial applications.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group and sulfonamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-N-(5-formyl-thiophen-2-ylmethyl)-methanesulfonamide: Similar structure with a thiophene ring instead of a furan ring.
N-Ethyl-N-(5-formyl-pyridin-2-ylmethyl)-methanesulfonamide: Similar structure with a pyridine ring instead of a furan ring.
N-Ethyl-N-(5-formyl-benzyl)-methanesulfonamide: Similar structure with a benzene ring instead of a furan ring.
Uniqueness
N-Ethyl-N-(5-formyl-furan-2-ylmethyl)-methanesulfonamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocycles like thiophene or pyridine. The furan ring’s oxygen atom can participate in additional hydrogen bonding interactions, potentially enhancing the compound’s binding affinity in biological systems.
Properties
IUPAC Name |
N-ethyl-N-[(5-formylfuran-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-3-10(15(2,12)13)6-8-4-5-9(7-11)14-8/h4-5,7H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCGMLSKJLPIPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(O1)C=O)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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